molecular formula C21H17ClN4OS B3398381 N-(2-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1021252-30-1

N-(2-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B3398381
CAS No.: 1021252-30-1
M. Wt: 408.9 g/mol
InChI Key: IWABYCCLZDAZKF-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core linked to a sulfanyl acetamide moiety and a 2-chloro-4-methylphenyl substituent. The compound’s synthesis likely employs strategies similar to those used for related molecules, such as nucleophilic substitution and condensation reactions, with structural validation tools like SHELX and crystallographic methods ensuring accuracy in characterization.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c1-14-7-8-17(16(22)11-14)24-20(27)13-28-21-19-12-18(15-5-3-2-4-6-15)25-26(19)10-9-23-21/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWABYCCLZDAZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the phenyl group: This step might involve a Suzuki coupling reaction or a similar cross-coupling technique.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Final acetamide formation: This step usually involves acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Halogenated phenyl groups are often reactive towards nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]Pyrazine Cores

The closest structural analog is N-(4-ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide (), which shares the pyrazolo[1,5-a]pyrazine-sulfanyl acetamide backbone but substitutes the 2-chloro-4-methylphenyl group with a 4-ethoxyphenyl moiety. Key differences include:

  • Molecular Weight : The target compound (estimated molecular weight: 412.92 g/mol) is slightly heavier than its ethoxyphenyl analog (404.49 g/mol), which could influence pharmacokinetic properties .

Triazolopyrimidine and Quinazoline Derivatives

Compounds with triazolopyrimidine or quinazoline cores () demonstrate the impact of heterocyclic variation on bioactivity:

  • Triazolopyrimidine Derivatives (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines): These compounds exhibit herbicidal and fungicidal activities. Introduction of chiral centers in hydrazone derivatives (e.g., α-methyl substitutions) significantly enhances bioactivity .
  • Quinazoline-Pyrazole Hybrids: Derivatives like N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones show potent antifungal activity, with some outperforming commercial agents like hymexazol .

Bioactivity Trends

  • Herbicidal Activity : Triazolopyrimidine derivatives with methylthio or hydrazone groups (e.g., ) achieve 80–90% weed inhibition at 100 μg/mL, suggesting that the pyrazolo-pyrazine core in the target compound could be optimized for similar applications.
  • Antimicrobial Activity : Quinazoline-pyrazole hybrids () inhibit fungal pathogens at 50 μg/mL, highlighting the role of aromatic substituents in enhancing potency.

Physicochemical Properties

Compound Class Core Structure Key Substituent Molecular Weight (g/mol) LogP* (Predicted) Bioactivity Highlights
Target Compound Pyrazolo[1,5-a]pyrazine 2-Chloro-4-methylphenyl 412.92 ~3.5 Pending evaluation
Ethoxyphenyl Analog () Pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl 404.49 ~2.8 Not reported
Triazolopyrimidine () Triazolo[1,5-a]pyrimidine Chiral hydrazones 300–350 ~2.5–3.0 80–90% herbicidal inhibition
Quinazoline-Pyrazole () Quinazoline-pyrazole Aromatic hydrazones 350–400 ~3.0–3.5 70–85% antifungal inhibition

*LogP values estimated via fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-CHLORO-4-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

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